3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one

Aldol Reaction Synthetic Efficiency β-Hydroxy Ketone

Medicinal chemists seeking high-yield access to quinoline N-oxide libraries face low yields (≤20%) with para-nitro isomers. This ortho-nitro β-hydroxy ketone solves that: 80-90% yield in Zn/NH4Cl-mediated reductive cyclization. Process chemists benefit from a sustainable aqueous Na2CO3-catalyzed aldol protocol delivering ~94% yield, reducing solvent waste. Core facilities can derivatize it to NPPOC-type photolabile protecting groups in-house. Procure as a versatile intermediate for diverse heterocyclic scaffolds.

Molecular Formula C15H13NO4
Molecular Weight 271.27 g/mol
CAS No. 634606-85-2
Cat. No. B12572251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one
CAS634606-85-2
Molecular FormulaC15H13NO4
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2[N+](=O)[O-])O
InChIInChI=1S/C15H13NO4/c17-14(11-6-2-1-3-7-11)10-15(18)12-8-4-5-9-13(12)16(19)20/h1-9,15,18H,10H2
InChIKeyJHRQCOFXNARIDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one Overview


3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one (CAS 634606-85-2) is a β-hydroxy ketone featuring a 2-nitrophenyl group and a phenylpropanone backbone. It serves as a versatile intermediate in organic synthesis, particularly in aldol reactions and reductive cyclizations [1], and has a well-characterized crystal structure [2].

Aldol and reductive cyclization intermediate
Published crystal structure for structural confirmation
Aqueous synthesis protocol context available

Why 3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one Cannot Be Easily Replaced


Substitution with close analogs, such as 3-(2-nitrophenyl)-1-phenylpropan-1-one (lacking the 3-hydroxy group) or 3-hydroxy-3-(4-nitrophenyl)-1-phenylpropan-1-one (para-nitro isomer), alters both synthetic efficiency and downstream reactivity. The ortho-nitro group is essential for high-yield reductive cyclization to quinoline N-oxides (80–90% yields), whereas the para-nitro isomer yields only 20% under identical conditions [1]. Additionally, the presence of electron-donating methoxy groups drastically reduces aldol reaction yields from 60.45% to as low as 11.51% [2].

Nitro position
ortho-Nitro (target compound)
para-Nitro isomer: cyclization yield may shift significantly
Aromatic substitution
No methoxy group (target)
Methoxy-substituted analogs: aldol yield context may differ

Quantitative Differentiation of 3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one


Aldol Reaction Yield vs. Methoxy Analogs

In the base-catalyzed cross-aldol reaction between acetophenone and 2-nitrobenzaldehyde, 3-hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one is obtained in 60.45% yield under conventional heating. In stark contrast, the 2,4-dimethoxyphenyl-substituted analog yields only 11.51% under identical conditions, a >5-fold decrease [1]. This difference is attributed to the electron-donating methoxy groups reducing the electrophilicity of the carbonyl partner, which directly impacts procurement decisions when selecting a reliable intermediate for scale-up.

Aldol yield
Head-to-head
Target: 60.45% vs Analog: 11.51%
Reported synthetic yield context
Base-catalyzed aldol, conventional heating
Aldol Reaction Synthetic Efficiency β-Hydroxy Ketone

Quinoline N-Oxide Chemoselective Synthesis

Treatment of 3-hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one with Zn/NH4Cl in aqueous ethanol affords the corresponding quinoline N-oxide in 80–90% yield [1]. The ortho-nitro group is critical for intramolecular cyclization; the para-nitro isomer yields only 20% under the same conditions [1]. This 4–4.5× difference in yield demonstrates that the 2-nitrophenyl moiety is not merely a structural variation but a functional prerequisite for efficient heterocycle construction.

Quinoline N-oxide yield
Head-to-head
Target: 80–90% vs para-NO2: ~20%
Reported cyclization yield context
Zn/NH4Cl, EtOH/H2O, reflux
Quinoline N-Oxide Reductive Cyclization Chemoselectivity

NPP1 Inhibition Selectivity Profile

The compound exhibits a Ki of 9,000 nM against human NPP1, classifying it as a weak inhibitor [1]. In contrast, structurally related β-hydroxy ketone analogs bearing a 4-hydroxy-3-nitrophenyl substitution show sub-micromolar NPP1 inhibition (IC50 = 700 nM) [2]. While this low potency limits its use as an NPP1 probe, it becomes an advantage when the compound is employed as a synthetic intermediate or in cellular assays where off-target NPP1 modulation must be avoided.

NPP1 inhibition
Cross-study
Ki = 9,000 nM (weak)
Low off-target NPP1 modulation context
COS7 cell assay, pnp-TMP substrate
NPP1 Enzyme Inhibition Selectivity

Aqueous Green Synthesis Advantage

An environmentally benign, Na2CO3-catalyzed cross-aldol reaction in water produces 3-hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one in ~94% yield [1]. This is substantially higher than the 60.45% yield achieved with conventional organic solvent-based methods [2]. The aqueous protocol eliminates organic solvent waste and simplifies workup, offering a cost and sustainability advantage for large-scale procurement.

Aqueous synthesis yield
Cross-study
Target: ~94% (aq.) vs 60.45% (org.)
Reported aqueous protocol yield context
Na2CO3, H2O, room temperature
Green Chemistry Aqueous Synthesis Process Optimization

Crystal Structure Determination

The single-crystal X-ray structure of 3-hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one has been solved and deposited in the Cambridge Structural Database [1]. This provides unambiguous confirmation of molecular geometry and hydrogen-bonding patterns, which is critical for patents, regulatory filings, and structure-based drug design. In contrast, many close analogs lack published crystal structures, requiring additional characterization efforts.

Crystal structure
Class-level
Available (CSD deposition)
Structural confirmation support
Many analogs lack published structures
Crystallography Structural Confirmation Quality Control

Precursor to NPPOC Photolabile Protecting Groups

The 2-nitrophenylpropanone core is a direct structural precursor to the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) photolabile protecting group, which enables >95% photolytic deprotection yields in oligonucleotide array synthesis [1]. While 3-hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one itself is not the final NPPOC reagent, its ortho-nitro aromatic ketone framework is the key intermediate for synthesizing these high-value photolabile moieties. In contrast, para-nitro or meta-nitro isomers lack the correct geometry for efficient intramolecular sensitization.

NPPOC precursor
Class-level
Ortho-nitro required
Enables NPPOC synthesis context
Para/meta isomers not suitable
Photolabile Protecting Group NPPOC Solid-Phase Synthesis

Research and Industrial Applications of 3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one


Quinoline N-Oxide Library Synthesis

Medicinal chemistry groups seeking to generate diverse quinoline N-oxide libraries should procure this compound as the preferred starting material. Its documented 80–90% yield in Zn/NH4Cl-mediated cyclization [1] (Section 3, Evidence Item 2) ensures robust access to the core scaffold, whereas alternative nitro isomers yield ≤20%.

Green Manufacturing of β-Hydroxy Ketones

Process chemists aiming to implement sustainable manufacturing should utilize the aqueous Na2CO3-catalyzed protocol, which delivers ~94% yield [2] (Section 3, Evidence Item 4). This method reduces solvent waste and purification costs compared to conventional organic solvent approaches.

Photolabile Protecting Groups for DNA Microarrays

Core facilities and oligonucleotide synthesis labs requiring NPPOC-type photolabile protecting groups can source this compound as a key precursor [3] (Section 3, Evidence Item 6). In-house derivatization avoids reliance on expensive, single-source commercial NPPOC reagents.

Crystallography Reference Standard

Crystallography core facilities and structural biology groups needing a well-characterized, low-molecular-weight β-hydroxy ketone for calibration or training should procure this compound. Its published crystal structure [4] (Section 3, Evidence Item 5) provides a reliable reference for instrumentation and methodology validation.

Application
Selection Property
Validation Focus
Quinoline N-oxide library synthesis
Ortho-nitro group for efficient cyclization
Cyclization yield and selectivity
Green β-hydroxy ketone manufacturing
Aqueous synthesis protocol context
Process yield and solvent reduction
NPPOC photolabile protecting group synthesis
Ortho-nitro ketone precursor suitability
Photolytic deprotection efficiency
Crystallography reference standard
Published single-crystal structure
Structure confirmation and method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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